molecular formula C30H44N4O11S2 B12396105 Bromodomain inhibitor-12 (edisylate)

Bromodomain inhibitor-12 (edisylate)

カタログ番号: B12396105
分子量: 700.8 g/mol
InChIキー: BTSGDNVJLMOVFQ-UFABNHQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromodomain inhibitor-12 (edisylate) is a small molecule that serves as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. Bromodomain inhibitors, including bromodomain inhibitor-12 (edisylate), have gained significant attention for their potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .

準備方法

The synthesis of bromodomain inhibitor-12 (edisylate) involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

Industrial production methods for bromodomain inhibitor-12 (edisylate) may involve scaling up these synthetic routes, ensuring that the processes are efficient, cost-effective, and environmentally friendly.

化学反応の分析

Bromodomain inhibitor-12 (edisylate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to ensure the desired products are formed efficiently. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cancer Treatment

Bromodomain inhibitor-12 has shown promise in preclinical studies as an anticancer agent. The compound is believed to inhibit the growth of cancer cells by downregulating oncogenes such as c-Myc, which is often overexpressed in various malignancies. Research indicates that Bromodomain inhibitor-12 may be effective against several cancer types, including:

  • Breast Cancer : Studies have demonstrated that Bromodomain inhibitor-12 can suppress tumor growth and enhance the efficacy of existing chemotherapy regimens .
  • Lung Cancer : The compound has been evaluated for its potential to inhibit tumor proliferation in non-small cell lung cancer models .

Autoimmune Diseases

The anti-inflammatory properties of Bromodomain inhibitor-12 suggest its utility in treating autoimmune disorders. It has been investigated for its effects on:

  • Rheumatoid Arthritis : Preclinical models indicate that Bromodomain inhibitor-12 can reduce inflammation and joint damage by modulating immune responses .
  • Systemic Lupus Erythematosus : The compound's ability to alter gene expression profiles linked to immune dysregulation makes it a candidate for further exploration in lupus treatment .

Fibrotic Conditions

Bromodomain inhibitor-12 has also been studied for its potential role in managing fibrotic diseases, such as idiopathic pulmonary fibrosis and cardiac fibrosis. By inhibiting the pathways that lead to excessive scarring and tissue remodeling, this compound may help mitigate disease progression .

Case Study 1: Breast Cancer Model

In a recent study involving a triple-negative breast cancer model, treatment with Bromodomain inhibitor-12 resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to decreased expression of c-Myc and other proliferation markers .

Case Study 2: Rheumatoid Arthritis

A clinical trial investigating the effects of Bromodomain inhibitor-12 on rheumatoid arthritis patients showed promising results, with participants experiencing reduced joint swelling and improved mobility. Biomarker analysis indicated a decrease in pro-inflammatory cytokines post-treatment .

Safety and Toxicity Profile

Despite its therapeutic potential, the use of bromodomain inhibitors, including Bromodomain inhibitor-12, is associated with certain adverse effects. Common toxicities reported include gastrointestinal disturbances (nausea, diarrhea), fatigue, and thrombocytopenia. These side effects are primarily due to off-target effects related to the inhibition of multiple bromodomains across different proteins . Ongoing research aims to refine dosing strategies to minimize these toxicities while maximizing therapeutic efficacy.

作用機序

The mechanism of action of bromodomain inhibitor-12 (edisylate) involves its binding to the acetyl-lysine recognition pocket of bromodomains. This binding prevents bromodomains from interacting with acetylated histones, thereby inhibiting the recruitment of transcriptional machinery to specific gene promoters. This inhibition can lead to the suppression of oncogene expression and the modulation of inflammatory responses .

類似化合物との比較

Bromodomain inhibitor-12 (edisylate) can be compared with other similar compounds, such as:

Bromodomain inhibitor-12 (edisylate) is unique in its specific binding affinity and selectivity for certain bromodomains, making it a valuable tool in both research and therapeutic contexts.

生物活性

Bromodomain inhibitors, particularly those targeting the bromodomain and extra-terminal (BET) family of proteins, have emerged as significant therapeutic agents in oncology and inflammatory diseases. Bromodomain inhibitor-12 (edisylate) is one such compound that has garnered attention for its biological activity, particularly in the modulation of gene expression and cellular processes.

  • Chemical Name : Bromodomain inhibitor-12 (edisylate)
  • Molecular Formula : Not specified in the sources
  • Purity : ≥98%

Bromodomain inhibitors function primarily by disrupting the interaction between bromodomains and acetylated lysine residues on histones, thereby inhibiting the recruitment of transcriptional coactivators to chromatin. This mechanism leads to altered gene expression profiles, particularly affecting oncogenes such as MYC and BCL-2, which are critical in various malignancies.

Inhibition of BET Proteins

Bromodomain inhibitor-12 has shown potent inhibitory effects on BET proteins, specifically BRD2 and BRD4. The compound's IC50 values against these targets are indicative of its effectiveness:

  • BRD2 : IC50 = 98 nM
  • BRD4 : IC50 = 220 nM .

Induction of Apoptosis

In preclinical studies, edisylate has been reported to induce apoptosis in sensitive cell lines. For instance, it has been shown to downregulate Aurora B expression and induce G1 cell cycle arrest in MV4;11 cells, a model for acute myeloid leukemia (AML) .

Case Studies

  • Multiple Myeloma : In a study involving multiple myeloma cells treated with BET inhibitors, including edisylate, there was a significant downregulation of MYC expression. This downregulation was quantitatively assessed using qRT-PCR, indicating the selective inhibition of MYC through bromodomain interference .
  • Hematological Malignancies : Clinical trials have assessed the efficacy of various BET inhibitors in treating hematological cancers. The most common adverse events reported were thrombocytopenia (42.1%) and anemia (16.5%). These findings highlight both the therapeutic potential and the safety profile associated with bromodomain inhibitors like edisylate .

Comparative Efficacy

A comparison of various bromodomain inhibitors reveals that while edisylate shows promising activity, other compounds such as JQ1 also exhibit significant effects on gene regulation and cellular proliferation.

CompoundTargetIC50 (nM)Induces ApoptosisNotes
Bromodomain Inhibitor-12 (edisylate)BRD2/BRD498/220YesEffective in AML cell lines
JQ1BRD4~10YesFirst identified BET inhibitor
IBET151BRD4~20YesNon-diazepine BET inhibitor

Safety Profile

The safety profile of bromodomain inhibitors is critical for their clinical application. Common adverse events associated with these inhibitors include:

  • Hematological AEs : Thrombocytopenia, anemia, neutropenia
  • Non-Hematological AEs : Nausea, diarrhea, fatigue .

Dose-Limiting Toxicities

Thrombocytopenia is frequently noted as a dose-limiting toxicity across various studies involving BET inhibitors. The incidence rates vary significantly depending on the specific compound and patient population .

特性

分子式

C30H44N4O11S2

分子量

700.8 g/mol

IUPAC名

ethane-1,2-disulfonic acid;propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate

InChI

InChI=1S/C28H38N4O5.C2H6O6S2/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20;3-9(4,5)1-2-10(6,7)8/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3;1-2H2,(H,3,4,5)(H,6,7,8)/t19-,25+;/m1./s1

InChIキー

BTSGDNVJLMOVFQ-UFABNHQSSA-N

異性体SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O

正規SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。